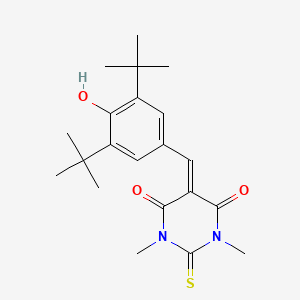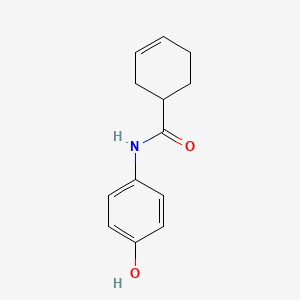
2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide, also known as AHTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AHTA is a small molecule that has been synthesized using various methods and has been shown to possess unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide is not well understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to inhibit the replication of influenza virus by inhibiting the activity of the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell growth and survival. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antiviral properties by inhibiting the replication of influenza virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide in lab experiments is its small molecular weight, which allows for easy penetration into cells and tissues. Additionally, this compound has been shown to possess low toxicity and is well tolerated in vivo. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the use of 2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide in scientific research. One of the future directions is to explore the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Another future direction is to explore the potential use of this compound in the treatment of viral infections such as COVID-19. Overall, this compound has shown promising results in various scientific research fields and has the potential to be developed into a novel therapeutic agent.
Scientific Research Applications
2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(2-thienylmethyl)acetamide has been shown to possess potential therapeutic applications in various scientific research fields. One of the significant applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory properties and has been explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antiviral properties and has been explored as a potential treatment for viral infections such as influenza.
properties
IUPAC Name |
2-(1-adamantyl)-N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2S/c21-4-3-20(13-17-2-1-5-23-17)18(22)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-2,5,14-16,21H,3-4,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKQTWYSXACEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N(CCO)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3924154.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3924157.png)
![dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B3924165.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)
![1-(3-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924173.png)

![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)
![4-[(3-anilino-2-quinoxalinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3924207.png)
![2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B3924210.png)


![N-{4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924245.png)
![4,4-dimethyl-3-(1-propen-1-yl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3924251.png)